(2E)-2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a furan ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a furan derivative containing a trifluoromethyl group under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to nitrile formation using reagents such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production. For example, catalytic systems involving palladium or other transition metals can be employed to facilitate the coupling reactions necessary for the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Conversion of nitrile to primary amine.
Substitution: Introduction of various nucleophiles at the trifluoromethyl position.
Scientific Research Applications
(2E)-2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile involves its interaction with specific molecular targets. For instance, the benzimidazole ring can bind to DNA or proteins, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The furan ring may participate in electron transfer reactions, influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridyl: Known for its use as a ligand in coordination chemistry.
Benzylamine: A precursor in organic synthesis with applications in pharmaceuticals.
Steviol glycoside: A natural sweetener with a complex molecular structure.
Uniqueness
(2E)-2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile is unique due to its combination of a benzimidazole ring, a furan ring, and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3N3O/c22-21(23,24)16-6-2-1-5-15(16)19-10-9-14(28-19)11-13(12-25)20-26-17-7-3-4-8-18(17)27-20/h1-11H,(H,26,27)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACAODCDIQFUDJ-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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